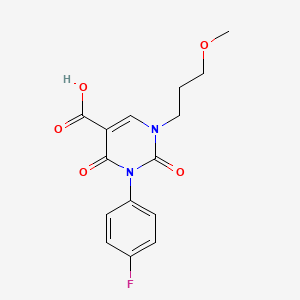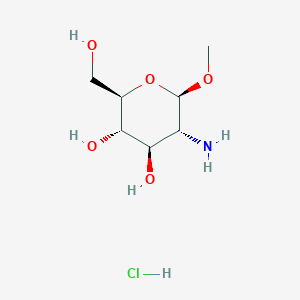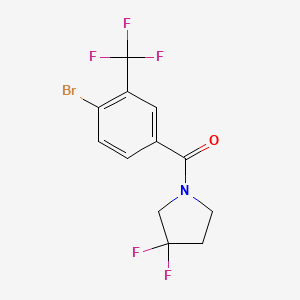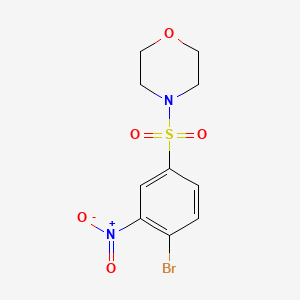
4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine is an organic compound characterized by the presence of a bromine atom, a nitro group, and a sulfonyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the meta position relative to the bromine atom. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonylation: The nitrated product is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl group.
Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonyl group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: 4-((4-Amino-3-nitrophenyl)sulfonyl)morpholine.
Oxidation: Products depend on the extent of oxidation, potentially leading to sulfone derivatives.
Scientific Research Applications
4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Utilized in the design of probes for studying biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The presence of the bromine and nitro groups can enhance its binding affinity and specificity through various interactions, including hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromophenyl)sulfonyl)morpholine
- 4-((4-Nitrophenyl)sulfonyl)morpholine
- 4-((3-Nitrophenyl)sulfonyl)morpholine
Uniqueness
4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine is unique due to the simultaneous presence of bromine, nitro, and sulfonyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-bromo-3-nitrophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWTVGYQUIQTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
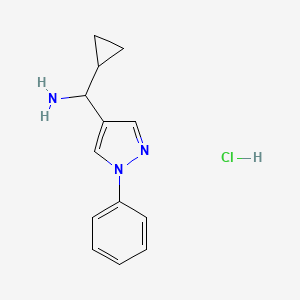
![1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione](/img/structure/B8125486.png)
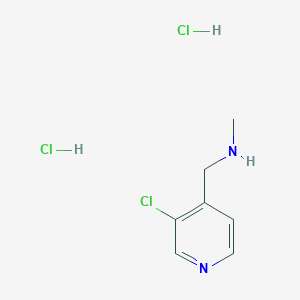
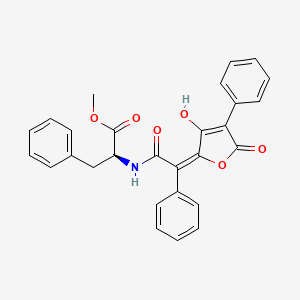
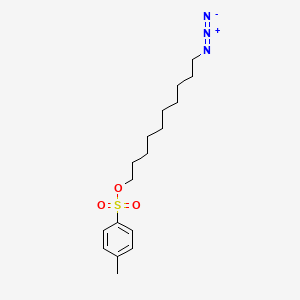
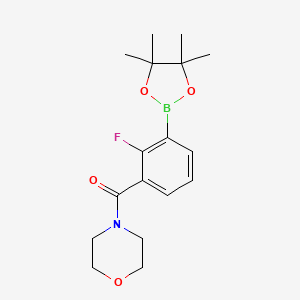
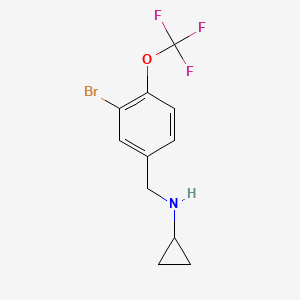

![2-(Boc-amino)-7-hydroxyspiro[3.5]nonane](/img/structure/B8125534.png)
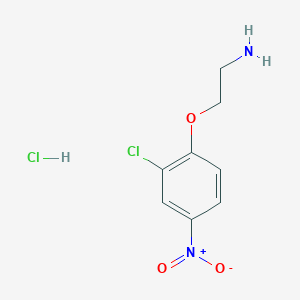
![{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8125547.png)
